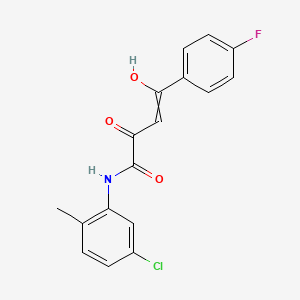
N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KL-2 es un potente inhibidor selectivo del complejo de superelongación (SEC). Es un compuesto principal peptidomimético que interrumpe la interacción entre la proteína de andamiaje SEC AFF4 y el factor de elongación de transcripción positivo b (P-TEFb). Esta interrupción da como resultado una liberación deteriorada de la ARN polimerasa II de los sitios de pausa proximales al promotor y una tasa promedio reducida de elongación de transcripción procesiva .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de KL-2 involucra múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propiedad y generalmente involucran el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para lograr alta pureza y rendimiento .
Métodos de producción industrial: La producción industrial de KL-2 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar la escalabilidad, la rentabilidad y el cumplimiento de las normas de seguridad y medioambientales. El producto final se purifica mediante técnicas como la cristalización, la cromatografía y la recristalización para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: KL-2 se somete a varias reacciones químicas, que incluyen:
Oxidación: KL-2 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir KL-2 en sus formas reducidas.
Sustitución: KL-2 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, ácidos y bases en condiciones controladas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de KL-2 .
Aplicaciones Científicas De Investigación
KL-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar los mecanismos de elongación de la transcripción y el papel de SEC en la regulación genética.
Biología: Empleado en la investigación para comprender las interacciones moleculares entre los componentes SEC y su impacto en los procesos celulares.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en enfermedades donde la elongación de la transcripción desregulada juega un papel, como el cáncer.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las vías de elongación de la transcripción
Mecanismo De Acción
KL-2 ejerce sus efectos inhibiendo selectivamente el complejo de superelongación. Interrumpe la interacción entre la proteína de andamiaje SEC AFF4 y P-TEFb, lo que lleva a una liberación deteriorada de la ARN polimerasa II de los sitios de pausa proximales al promotor. Esto da como resultado una tasa promedio reducida de elongación de transcripción procesiva. Los objetivos moleculares de KL-2 incluyen AFF4 y P-TEFb, y las vías involucradas están relacionadas con la elongación de la transcripción y la regulación genética .
Compuestos similares:
Inhibidor SEC KL-1: Otro inhibidor selectivo del complejo de superelongación con mecanismos de acción similares.
Inhibidor SEC KL-3: Un compuesto relacionado con efectos inhibitorios comparables en los componentes SEC.
Singularidad de KL-2: KL-2 es único debido a su alta selectividad y potencia como inhibidor SEC. Exhibe un efecto inhibitorio dependiente de la dosis en la interacción entre AFF4 y P-TEFb, con un valor Ki de 1,50 μM. Esto lo convierte en una herramienta valiosa para estudiar la elongación de la transcripción y desarrollar agentes terapéuticos que se dirigen a esta vía .
Comparación Con Compuestos Similares
SEC Inhibitor KL-1: Another selective inhibitor of the super elongation complex with similar mechanisms of action.
SEC Inhibitor KL-3: A related compound with comparable inhibitory effects on SEC components.
Uniqueness of KL-2: KL-2 is unique due to its high selectivity and potency as an SEC inhibitor. It exhibits a dose-dependent inhibitory effect on the interaction between AFF4 and P-TEFb, with a Ki value of 1.50 μM. This makes it a valuable tool for studying transcription elongation and developing therapeutic agents targeting this pathway .
Propiedades
Fórmula molecular |
C17H13ClFNO3 |
|---|---|
Peso molecular |
333.7 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide |
InChI |
InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23) |
Clave InChI |
FKGPCOZLGSAHRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one](/img/structure/B10818558.png)
![[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10818566.png)
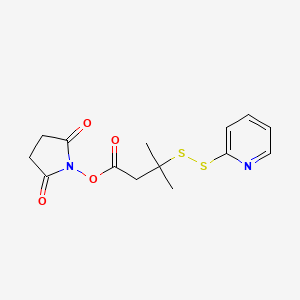
![[(3aR,4R,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818578.png)
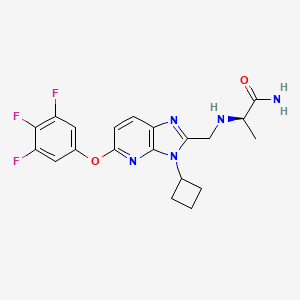
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818602.png)
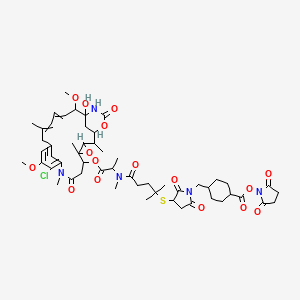
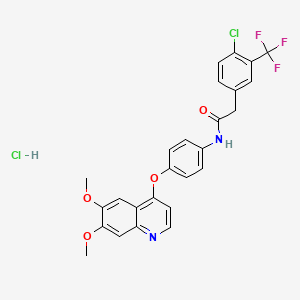
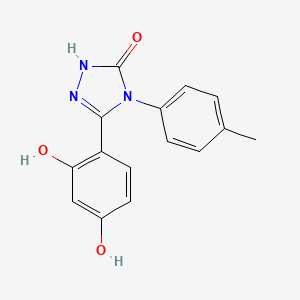
![2-[[3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide](/img/structure/B10818647.png)
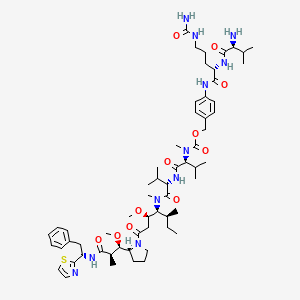
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[1-[[(1S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10818657.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818661.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate](/img/structure/B10818676.png)
